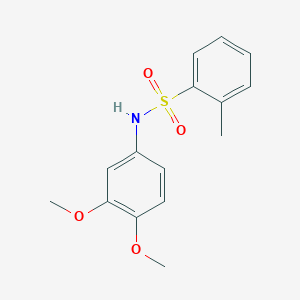
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential use in treating various diseases. The compound was initially developed as an antihistamine but was later found to have neuroprotective and cognitive-enhancing properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. The compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has also been shown to inhibit the activity of the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. The compound has been shown to protect neurons from oxidative stress and apoptosis, which are processes that contribute to neurodegeneration. N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has also been shown to improve cognitive function in animal models and in clinical trials of Alzheimer's disease patients. The compound has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in lab experiments include its neuroprotective and cognitive-enhancing properties, making it a useful tool for investigating the mechanisms of neurodegeneration and cognitive impairment. The compound has been shown to have a good safety profile, making it suitable for use in preclinical and clinical studies. The limitations of using N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in lab experiments include the lack of a clear understanding of its mechanism of action and the need for further studies to investigate its efficacy in treating various diseases.
Direcciones Futuras
Several future directions for the use of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in research have been identified. These include investigating the compound's potential use in treating other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Further studies are also needed to investigate the compound's mechanism of action and to identify potential targets for drug development. The use of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in combination with other drugs is also an area of interest, as it may enhance the efficacy of existing treatments for neurodegenerative diseases.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide, or N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide, is a small molecule drug that has been extensively studied for its potential use in treating various diseases. The compound has neuroprotective and cognitive-enhancing properties and has been shown to have a good safety profile. Further studies are needed to investigate the compound's mechanism of action and its potential use in treating other diseases. N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide is a promising candidate for the development of new treatments for neurodegenerative diseases, and its use in research is likely to continue to grow in the future.
Métodos De Síntesis
The synthesis method of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound. The synthesis of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been described in several research papers, and the purity of the compound has been confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential use in treating various diseases such as Alzheimer's disease, Huntington's disease, and schizophrenia. The compound has been shown to have neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of these diseases. Several preclinical and clinical studies have been conducted to investigate the efficacy of N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in treating these diseases.
Propiedades
Fórmula molecular |
C15H17NO4S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-11-6-4-5-7-15(11)21(17,18)16-12-8-9-13(19-2)14(10-12)20-3/h4-10,16H,1-3H3 |
Clave InChI |
PCFDESRSOJUOQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




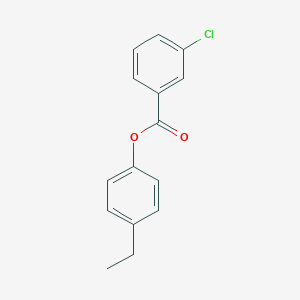
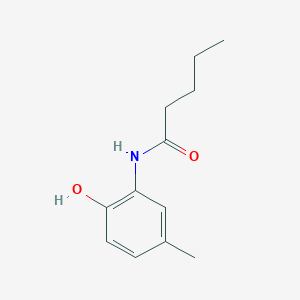

![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)
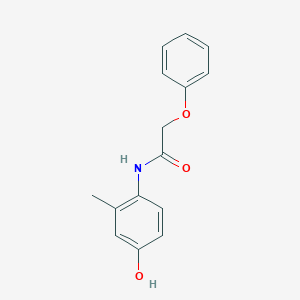
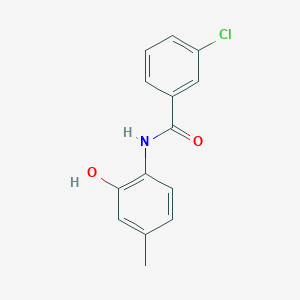
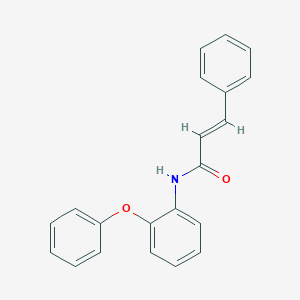


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)